molecular formula C19H16N4O3 B5993993 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide

Cat. No.: B5993993
M. Wt: 348.4 g/mol
InChI Key: JXBXSSABAVRLRJ-UHFFFAOYSA-N
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Description

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridazinones.

Scientific Research Applications

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c20-19(26)14-6-8-15(9-7-14)21-17(24)12-23-18(25)11-10-16(22-23)13-4-2-1-3-5-13/h1-11H,12H2,(H2,20,26)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBXSSABAVRLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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